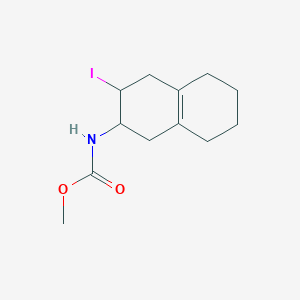
2-methyl-3-oxo-N-phenyl-pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-N-phenyl-pentanamide is an organic compound with the molecular formula C12H15NO2. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-phenyl-pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but is optimized for large-scale production. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy and environmental sustainability, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-oxo-N-phenyl-pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the original hydrogen atoms.
Applications De Recherche Scientifique
2-methyl-3-oxo-N-phenyl-pentanamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-methyl-3-oxo-N-phenyl-pentanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing biochemical processes. For instance, in the synthesis of atorvastatin, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-3-oxo-N-phenylpentanamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-methyl-3-oxo-N-phenyl-pentanamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propriétés
Numéro CAS |
5659-18-7 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-methyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(14)9(2)12(15)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15) |
Clé InChI |
CNOVGQUKNBMXKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





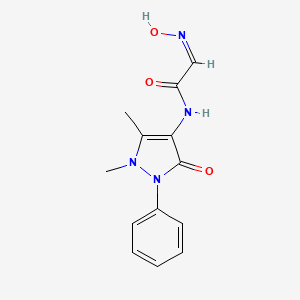

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

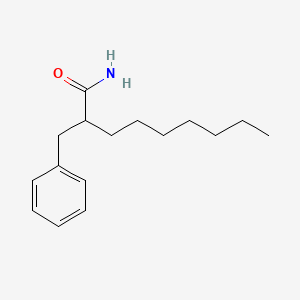
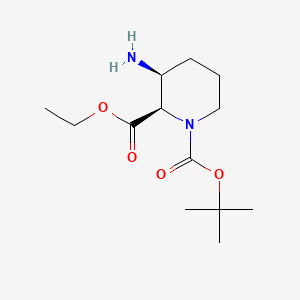
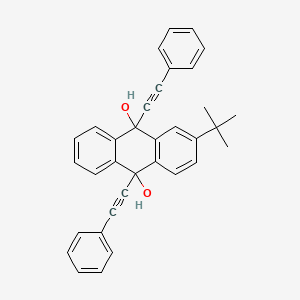


![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
